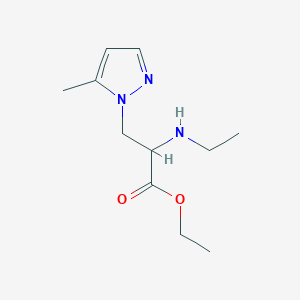
Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl bromoacetate to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(amino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate: Lacks the ethylamino group.
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
Ethyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on recent research findings.
This compound has the molecular formula C10H16N2O2 and a molecular weight of approximately 196.25 g/mol. It is synthesized through the reaction of ethylamine with 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, typically using solvents such as ethanol or methanol under controlled heating conditions. The reaction can be summarized as follows:
The synthesis can be conducted at both laboratory and industrial scales, with industrial production focusing on efficiency and quality control through automated systems and advanced analytical techniques .
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its biological effects and therapeutic potential. The compound's unique structure, featuring both an ethylamino group and a pyrazole moiety, contributes to its distinct chemical reactivity and biological properties .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticonvulsant Activity : Some pyrazole derivatives have shown promise in treating seizures by modulating neurotransmitter systems .
- Anticancer Properties : Analogues of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
The following table summarizes the biological activities of structurally related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticonvulsant Studies : Research has shown that certain pyrazole derivatives can significantly reduce seizure activity in animal models, indicating their potential as anticonvulsant agents .
- Cytotoxicity Assessments : In vitro studies demonstrated that analogues of this compound exhibit selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic use .
- Molecular Docking Studies : Computational analyses suggest that the compound may bind effectively to specific protein targets involved in cancer progression, supporting its role as a potential therapeutic agent .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-5-2)8-14-9(3)6-7-13-14/h6-7,10,12H,4-5,8H2,1-3H3 |
InChI Key |
SSGYPYVLNUBLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=CC=N1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















